molecular formula C10H12O B8066250 (2S)-4-Phenylbut-3-EN-2-OL

(2S)-4-Phenylbut-3-EN-2-OL

Cat. No.: B8066250
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-VIFPVBQESA-N
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Description

Significance of Chiral Secondary Alcohols as Key Building Blocks in Asymmetric Synthesis

Chiral secondary alcohols are foundational components in the field of asymmetric synthesis, the branch of chemistry dedicated to the selective creation of a single enantiomer of a chiral molecule. diva-portal.org The importance of these alcohols lies in their versatile reactivity; the hydroxyl group can be readily transformed into a wide array of other functional groups, or it can direct subsequent stereoselective reactions at adjacent positions. solubilityofthings.com

These molecules serve as crucial intermediates in the synthesis of numerous natural products and pharmaceuticals. rsc.orguni-duesseldorf.de Their structural classification as primary, secondary, or tertiary dictates their chemical behavior and applications. solubilityofthings.com For instance, secondary alcohols are frequently used as precursors to ketones through oxidation, making them valuable intermediates in many synthetic pathways. solubilityofthings.com The ability to create these alcohols with a specific three-dimensional arrangement (stereochemistry) is critical, as the biological activity of many molecules is dependent on their precise chiral form. diva-portal.org

Allylic alcohols, a subclass of chiral alcohols, are particularly prized for the synthetic versatility offered by their carbon-carbon double bond. nih.gov This feature allows for a multitude of transformations, enabling the construction of complex and stereochemically rich structures. nih.govresearchgate.netnih.gov

Overview of (2S)-4-Phenylbut-3-en-2-ol as a Stereodefined Chiral Synthon

This compound is a specific chiral allylic alcohol that has garnered attention as a valuable stereodefined synthon. Its structure, featuring a phenyl group, a carbon-carbon double bond, and a stereochemically defined secondary alcohol, makes it a versatile building block for more complex molecules. researchgate.net The "(2S)" designation specifies the absolute configuration at the carbon atom bearing the hydroxyl group, which is crucial for controlling the stereochemical outcome of subsequent reactions.

This compound and its derivatives are valuable chiral synthons for the synthesis of various biologically active compounds. researchgate.net For example, research has demonstrated its use in the chemoenzymatic synthesis of optically active iodolactones with antiproliferative activity. researchgate.net

The synthesis of this compound itself can be achieved through the stereoselective reduction of its corresponding ketone, trans-4-phenylbut-3-en-2-one. researchgate.netresearchgate.net Biocatalytic methods, employing whole-cell systems or isolated enzymes, have proven effective in achieving high enantioselectivity in this transformation. researchgate.netresearchgate.netmdpi.com

Current Research Imperatives and Methodological Challenges in Stereoselective Preparation of Chiral Allylic Alcohols

The development of general and highly stereoselective methods for the synthesis of chiral allylic alcohols remains an active area of research. nih.govresearchgate.netnih.gov While significant progress has been made, several challenges persist. One major hurdle is achieving high levels of both regioselectivity (control over which constitutional isomer is formed) and stereoselectivity (control over which stereoisomer is formed) in a single operation. acs.org

Current research focuses on several key areas to address these challenges:

Catalytic Asymmetric Methods: The development of novel chiral catalysts is paramount. These catalysts, often based on transition metals like ruthenium, iridium, or rhodium, can promote the formation of one enantiomer of the allylic alcohol over the other with high efficiency. diva-portal.orgresearchgate.netcore.ac.uk For instance, iridium-catalyzed C-C coupling of primary alcohols with allyl acetate (B1210297) has emerged as a powerful method for generating enantiomerically enriched homoallylic alcohols. rsc.org

Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure alcohols. researchgate.netresearchgate.netmdpi.com

Substrate Control: In some cases, the inherent chirality within the starting material can be used to direct the stereochemical outcome of a reaction, a strategy known as substrate control. nih.govresearchgate.netnih.gov

Novel Reaction Pathways: Researchers are continually exploring new reaction pathways to access chiral allylic alcohols. These include 1,2-metallate rearrangements, reductive cross-coupling reactions, and catalytic researchgate.netnih.gov-Meisenheimer rearrangements. nih.govnih.govorganic-chemistry.orgnih.gov

The following table summarizes some of the modern methods for the stereoselective preparation of chiral allylic alcohols, highlighting the diversity of approaches being pursued:

MethodCatalyst/ReagentKey Features
Asymmetric Transfer Hydrogenation Ruthenium or Iridium complexes with chiral ligandsEfficiently reduces α,β-unsaturated ketones to chiral allylic alcohols with high enantioselectivity. core.ac.uk
Biocatalytic Reduction Whole-cell biocatalysts (e.g., Weissella cibaria) or isolated enzymes (e.g., lipases)Green and highly regioselective and stereoselective method. researchgate.netmdpi.com
Reductive Cross-Coupling Copper/Boron-ate complexesCouples terminal alkynes with α-chloro boronic esters to afford E-allylic alcohols with excellent stereoselectivity. organic-chemistry.org
Hoppe–Matteson–Aggarwal Rearrangement Chiral polyketide fragmentsAllows for the stereoselective synthesis of complex allylic alcohols with high diastereoselectivity. nih.govresearchgate.netnih.gov
Nickel-Catalyzed Cyclization/Alkylation Nickel catalysts with organozincsEnables the stereoselective synthesis of cyclic and acyclic allylic alcohols with tri- and tetrasubstituted alkenes. acs.org

The continued development of these and other innovative methodologies is crucial for advancing the field of organic synthesis and enabling the efficient and selective production of the complex chiral molecules that are vital to modern science and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-phenylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWGEHOVHJHKB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 2s 4 Phenylbut 3 En 2 Ol

Chemo-Catalytic Asymmetric Approaches

Chemo-catalytic methods offer efficient and selective routes to enantiomerically enriched compounds. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Asymmetric Reduction of Prochiral α,β-Unsaturated Ketones

A primary strategy for synthesizing (2S)-4-phenylbut-3-en-2-ol is the asymmetric reduction of the corresponding prochiral α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one. This transformation selectively adds a hydride to one of the two enantiotopic faces of the ketone, governed by the chiral catalyst.

The 1,2-reduction of (E)-4-phenylbut-3-en-2-one specifically targets the carbonyl group, yielding the allylic alcohol. Achieving high enantioselectivity in this reaction is crucial for producing optically pure this compound.

Transition metal complexes, particularly those of ruthenium and nickel, are effective catalysts for the asymmetric hydrogenation of ketones.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Ruthenium catalysts are widely used for transfer hydrogenation reactions, where a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture provides the hydride. dicp.ac.cn The efficiency and enantioselectivity of these reactions are highly dependent on the chiral ligands coordinating the metal center. For instance, Ru(II) complexes with chiral N-heterocyclic carbene (NHC) ligands have shown excellent activity in the transfer hydrogenation of various ketones. grafiati.comresearchgate.net Specifically, the transfer hydrogenation of (E)-4-phenylbut-3-en-2-one using ruthenium catalysts can proceed with moderate selectivity. grafiati.comresearchgate.net The choice of ligand and reaction conditions is critical to favor the formation of the desired unsaturated alcohol over the saturated ketone or alcohol. grafiati.com

Nickel-Catalyzed Reduction: Nickel-catalyzed systems have emerged as a powerful tool for the enantioselective 1,2-reduction of α,β-unsaturated ketones. researchgate.net Nickel hydride (NiH) catalysts, often generated in situ, can achieve high yields and enantioselectivities with excellent chemoselectivity for 1,2-reduction over 1,4-reduction. researchgate.net For the reduction of (E)-4-phenylbut-3-en-2-one, a nickel-catalyzed approach using pinacolborane as the reducing agent and a chiral [2.2]paracyclophane-based oxazole-pyrimidine (PYMCOX) ligand has been developed. dicp.ac.cn This system afforded the desired (S)-4-phenylbut-3-en-2-ol in high yield and enantiomeric excess. dicp.ac.cn

Table 1: Nickel-Catalyzed Asymmetric 1,2-Reduction of (E)-4-Phenylbut-3-en-2-one

Catalyst System Ligand Reductant Yield (%) ee (%)
Ni(COD)₂ (Rp)-PYMCOX L1 HBpin 92 97

Data sourced from a study on [2.2]paracyclophane-based ligands for nickel-catalyzed reductions. dicp.ac.cn

Classical hydride reagents like potassium borohydride (B1222165) can be rendered enantioselective through the use of chiral catalysts.

Potassium Borohydride: The reduction of enones with potassium borohydride (KBH₄) can be catalyzed by chiral complexes to achieve high enantioselectivity. acs.orgorganic-chemistry.org A notable example is the use of a chiral N,N'-dioxide–scandium(III) complex, which catalyzes the 1,2-reduction of (E)-4-phenylbut-3-en-2-one with KBH₄ to produce the allylic alcohol with up to 95% enantiomeric excess (ee) and in nearly quantitative yield. acs.org The reaction proceeds smoothly under mild conditions, highlighting the effectiveness of this catalytic system. acs.org

Table 2: Chiral N,N'-Dioxide-Sc(III) Catalyzed Reduction of (E)-4-Phenylbut-3-en-2-one with KBH₄

Ligand Solvent Temperature (°C) Yield (%) ee (%)
L-PipeN(O)₂ THF 0 >99 91
L-ValN(O)₂ THF 0 >99 85
L-PhgN(O)₂ THF 0 >99 95

Data from a study on the catalytic enantioselective 1,2-reduction of enones. acs.org

The design of the chiral ligand is paramount in achieving high enantioselectivity. Ligands create a chiral environment around the metal center, which directs the approach of the substrate and the delivery of the hydride.

Chiral BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a privileged chiral scaffold used in a vast array of asymmetric transformations. Chiral phosphoric acids derived from BINOL have been employed in cocatalytic systems for enantioselective reactions. chinesechemsoc.org While not directly applied to the reduction of (E)-4-phenylbut-3-en-2-one in the provided context, their utility in creating a chiral environment is well-established. chinesechemsoc.org

Chiral Oxazoline (B21484) Ligands: The oxazoline motif is a key component in many successful chiral ligands. nih.gov These ligands, which can be mono-, bis-, tris-, or tetra(oxazolines), are used in a variety of metal-catalyzed asymmetric reactions. nih.gov For instance, chiral bis(oxazoline) ligands are effective in copper-catalyzed reactions. The development of novel oxazoline-containing ligands, including those incorporating ferrocene (B1249389) or [2.2]paracyclophane scaffolds, continues to push the boundaries of enantioselectivity in asymmetric catalysis. dicp.ac.cnmdpi.com These ligands offer steric bulk and defined chiral pockets that enhance the stereochemical control of the reduction. dicp.ac.cnmdpi.com

Enantioselective 1,2-Reduction of (E)-4-Phenylbut-3-en-2-one

Enantioselective Isomerization of Allylic Alcohols

An alternative strategy to access chiral allylic alcohols is through the enantioselective isomerization of achiral primary or secondary allylic alcohols. This method relies on a catalyst to facilitate a 1,3-hydrogen shift, transforming an achiral substrate into a chiral product.

Ruthenium complexes are particularly effective for this transformation. For example, a system composed of [RuCl₂{(S)-tol-binap}{(R)-dbapen}]/KOH has been shown to efficiently isomerize a range of E- and Z-configured aromatic and aliphatic primary allylic alcohols into chiral aldehydes with excellent enantioselectivity (≥99% ee). nih.gov While this specific example leads to aldehydes, the principle of asymmetric isomerization is applicable to the synthesis of chiral secondary allylic alcohols. The isomerization of racemic secondary allylic alcohols via dynamic kinetic resolution with a chiral ruthenium(II) catalyst has also been reported. researchgate.net This approach could potentially be applied to the synthesis of this compound from a suitable racemic allylic alcohol precursor.

Transition Metal-Catalyzed Asymmetric Isomerization (e.g., Iridium-catalyzed 1,3-rearrangement)

Transition metal-catalyzed asymmetric isomerization represents a powerful strategy for the synthesis of chiral alcohols. Iridium complexes, in particular, have been shown to be effective catalysts for the 1,3-rearrangement of allylic alcohols. nih.govresearchgate.net This process can convert a mixture of allylic alcohol isomers into a single, highly enantioenriched product. acs.orgnih.gov

Recent research has described an Ir(III) dihydride complex that catalyzes the 1,3-rearrangement of allylic alcohols, providing access to less common and sterically hindered allylic alcohols with high regio- and stereoselectivity. nih.govacs.org Mechanistic studies suggest the involvement of a π-allyl-Ir(V) intermediate, with the dihydride ligand acting as a hydrogen switch to modulate the iridium's oxidation state. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Isomerization of Allylic Alcohols

Catalyst System Substrate Type Product Enantiomeric Excess (ee) Diastereomeric Ratio (d.r.) Reference
Ir-N,P catalyst Mixture of 4 allylic alcohol isomers Tertiary alcohols Up to 99% Up to 99:1 nih.gov, acs.org
Enantioselective Transition-Metal-Free Base-Catalyzed Isomerization

While transition metals are effective, there is growing interest in developing metal-free catalytic systems. Enantioselective isomerization of allylic alcohols can also be achieved using chiral Brønsted base catalysts. nih.gov This approach avoids the use of transition metals and can offer high levels of stereospecificity. acs.org

The mechanism is believed to involve a rate-limiting deprotonation of the allylic alcohol, followed by the formation of a tight ion pair between the resulting allylic anion and the protonated base. acs.orgdiva-portal.org This intimate ion pairing facilitates an efficient transfer of chirality from the catalyst to the product. acs.org Chiral BINOL-based alkoxides have been successfully employed as bifunctional Brønsted base catalysts, where the phenol (B47542) group plays a crucial role in achieving high reactivity and enantioselectivity through hydrogen bonding. nih.gov

Table 2: Transition-Metal-Free Base-Catalyzed Isomerization

Catalyst Substrate Type Product Enantiomeric Excess (ee) Selectivity Factor (S) Reference
Chiral BINOL-based alkoxides Secondary allylic alcohols Chiral secondary allylic alcohols Up to 99% >200 nih.gov

Stereospecific and Regioselective Reductive Cross-Coupling of Terminal Alkynes

A convergent method for synthesizing allylic alcohols involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This process is highly stereospecific and regioselective, yielding exclusively E-allylic alcohols. dicp.ac.cn The reaction proceeds via hydrocupration of the alkyne to form an alkenyl copper intermediate, which then undergoes cross-coupling. dicp.ac.cn This method is notable for its broad functional group tolerance and provides a robust route to chiral allylic alcohols. dicp.ac.cn

The key advantage of this strategy is the direct use of terminal alkynes, avoiding the pre-formation of stoichiometric alkenyl metal reagents. dicp.ac.cn This approach complements other methods like those developed by Jamison, Montgomery, and Krische for the reductive coupling of alkynes with carbonyls. dicp.ac.cn

Direct Enantioselective Addition of Water Across Alkenes

The direct asymmetric addition of water across a C-C double bond is a highly atom-economical and desirable transformation for producing chiral alcohols. nih.govd-nb.info While challenging, significant progress has been made using biocatalysis. Engineered fatty acid hydratases have been shown to catalyze the asymmetric hydration of various terminal and internal alkenes with high conversion, excellent enantioselectivity (>99% ee), and high regioselectivity (>95%). nih.gov

The mechanism is thought to involve cooperative Brønsted acid-base catalysis within the enzyme's active site to activate both the alkene and the water molecule. researchgate.netresearchgate.net Directed evolution of these enzymes has expanded their substrate scope to include styrenes, allowing for the highly enantioselective synthesis of chiral 1-arylethanols from simple alkenes and water. d-nb.infonih.gov

Table 3: Enantioselective Hydration of Alkenes

Catalyst Substrate Type Product Conversion Enantiomeric Excess (ee) Regioselectivity Reference
Engineered fatty acid hydratase Terminal and internal alkenes Chiral alcohols Up to 93% >99% >95% nih.gov

Biocatalytic Asymmetric Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Whole-cell biocatalysts, in particular, are advantageous as they contain the necessary enzymes and cofactor regeneration systems. nih.govtandfonline.com

Whole-Cell Bioreduction of (E)-4-Phenylbut-3-en-2-one

The asymmetric bioreduction of α,β-unsaturated ketones like (E)-4-phenylbut-3-en-2-one is a key strategy for producing chiral allylic alcohols. This transformation can be challenging to achieve with high regio- and stereoselectivity using conventional chemical methods. nih.govresearchgate.net

Specific microbial strains have been identified as highly effective biocatalysts for the regioselective and stereoselective reduction of (E)-4-phenylbut-3-en-2-one to (S,E)-4-phenylbut-3-en-2-ol. nih.gov

Weissella cibaria N9 , a lactic acid bacterium isolated from Turkish sourdough, has demonstrated the ability to reduce (E)-4-phenylbut-3-en-2-one with excellent conversion and enantiomeric excess, yielding the (S)-enantiomer. nih.govresearchgate.net The optimization of reaction parameters such as temperature, pH, agitation rate, and incubation time is crucial for maximizing both conversion and enantioselectivity. nih.govnih.govresearchgate.net This strain has been used for gram-scale production, highlighting its potential for industrial applications. nih.gov

Lactobacillus kefiri P2 is another effective whole-cell biocatalyst for the enantioselective reduction of various prochiral ketones. sci-hub.se While specific data for its use with (E)-4-phenylbut-3-en-2-one is part of a broader investigation of its substrate scope, it has been shown to produce (R)-alcohols from other ketones with high conversion and enantiomeric excess (up to >99% ee). researchgate.netsci-hub.se The enzymes within Lactobacillus kefiri, such as alcohol dehydrogenases, are responsible for this catalytic activity. dntb.gov.ua

Table 4: Bioreduction of (E)-4-Phenylbut-3-en-2-one

Microbial Strain Substrate Product Conversion Enantiomeric Excess (ee) Reference
Weissella cibaria N9 (E)-4-Phenylbut-3-en-2-one (S,E)-4-Phenylbut-3-en-2-ol Excellent >99% nih.gov
Application of Plant Tissue Biocatalysis (e.g., Daucus carota for (S)-trans-4-phenylbut-3-en-2-ol)

The use of whole-plant cells as biocatalysts presents a green and sustainable alternative for the synthesis of chiral alcohols. rsc.orgnih.gov Comminuted roots of carrot (Daucus carota), celeriac (Apium graveolens L. var. rapaceum), and beetroot (Beta vulgaris L. subsp. vulgaris) have been successfully employed for the stereoselective reduction of trans-4-phenylbut-3-en-2-one to yield (S)-trans-4-phenylbut-3-en-2-ol. researchgate.netresearchgate.net This bioreduction is notable for being effective in an organic solvent, isooctane, which is a significant finding as organic solvents can be toxic to plant cells and affect membrane fluidity. researchgate.netsrce.hr

The enzymes within the plant tissue, particularly dehydrogenases, facilitate the enantioselective reduction of the prochiral ketone. nih.govsrce.hr Research has shown that carrot roots can reduce various ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.netsrce.hr For the reduction of trans-4-phenylbut-3-en-2-one, excellent yields and high enantiomeric excess (ee) of the (S)-alcohol have been reported. researchgate.netresearchgate.net This method leverages the natural cofactor recycling systems within the plant cells, avoiding the need for external addition of expensive cofactors like NADH or NADPH. rsc.orgnih.gov

Table 1: Bioreduction of trans-4-Phenylbut-3-en-2-one using Plant Tissues in Isooctane

Plant Biocatalyst Product Yield Enantiomeric Excess (ee)
Daucus carota (Carrot) (S)-trans-4-Phenylbut-3-en-2-ol Excellent High
Apium graveolens (Celeriac) (S)-trans-4-Phenylbut-3-en-2-ol Excellent High
Beta vulgaris (Beetroot) (S)-trans-4-Phenylbut-3-en-2-ol Excellent High

Data sourced from literature reporting excellent yields and high enantiomeric excess. researchgate.netresearchgate.net

Enzymatic Kinetic Resolution of Racemic (E)-4-Phenylbut-3-en-2-ol Derivatives

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Enantioselective Hydrolysis of Esters (e.g., Lecitase® Ultra-catalyzed hydrolysis of (E)-4-phenylbut-3-en-2-yl esters)

The enzyme Lecitase® Ultra, a chimeric enzyme derived from Thermomyces lanuginosus lipase (B570770) and Fusarium oxysporum phospholipase A1 genes, has proven to be an effective biocatalyst for the kinetic resolution of racemic esters of (E)-4-phenylbut-3-en-2-ol via enantioselective hydrolysis. nih.govmdpi.com This process yields the (+)-(R)-alcohol and the unreacted (–)-(S)-ester. mdpi.com

Studies have investigated the influence of various reaction parameters, such as temperature, co-solvent, and the length of the ester's acyl chain, on the efficiency and enantioselectivity of the hydrolysis. nih.govresearchgate.net The hydrolysis of (E)-4-phenylbut-3-en-2-yl propionate (B1217596) was found to proceed with higher enantioselectivity compared to the corresponding acetate (B1210297). mdpi.com Optimal results, yielding (R)-alcohol with high enantiomeric excess (93–99%), were achieved at temperatures between 20–30 °C. mdpi.com The choice of buffer and co-solvent also plays a crucial role, with phosphate (B84403) buffer and acetone (B3395972) being identified as effective media. nih.govmdpi.com

Immobilization of Lecitase® Ultra on supports like cyanogen (B1215507) bromide-activated agarose (B213101) has been shown to significantly enhance its activity and enantioselectivity compared to the free enzyme. nih.govnih.gov The immobilized enzyme facilitated the kinetic resolution in a shorter timeframe (24–48 hours), producing both the (R)-alcohol and the unreacted (S)-ester with excellent enantiomeric excesses (90–99%). nih.govnih.gov

Table 2: Lecitase® Ultra-Catalyzed Hydrolysis of Racemic (E)-4-Phenylbut-3-en-2-yl Esters

Substrate Product 1 ee (%) Product 2 ee (%) Enantioselectivity (E) Conditions
(E)-4-phenylbut-3-en-2-yl acetate (R)-4-phenylbut-3-en-2-ol - (S)-4-phenylbut-3-en-2-yl acetate 34-56 - 20-30 °C
(E)-4-phenylbut-3-en-2-yl propionate (R)-4-phenylbut-3-en-2-ol 93-99 (S)-4-phenylbut-3-en-2-yl propionate - 38 30 °C
(E)-4-phenylbut-3-en-2-yl butyrate (B1204436) (immobilized LU-CNBr) (R)-4-phenylbut-3-en-2-ol 94-97 (S)-4-phenylbut-3-en-2-yl butyrate 95-96 >200 Phosphate buffer (pH 7.2), acetone, 24h

Data compiled from multiple studies. nih.govmdpi.comresearchgate.net

Enantioselective Transesterification of Allylic Alcohols (e.g., immobilized Lecitase™ Ultra)

Immobilized Lecitase™ Ultra has also been successfully applied as a biocatalyst in the kinetic resolution of racemic (E)-4-phenylbut-3-en-2-ol through enantioselective transesterification. mdpi.commdpi.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. For all tested substrates in this class, the (R)-enantiomers were found to be esterified at a faster rate than their (S)-antipodes. mdpi.com

The most effective results were obtained with Lecitase™ Ultra immobilized on cyanogen bromide-activated agarose (LU-CNBr). researchgate.netmdpi.com This biocatalyst demonstrated high activity and enantioselectivity across a range of organic solvents and with various acyl donors. mdpi.com The transesterification of (E)-4-phenylbut-3-en-2-ol using this system yielded both the unreacted (S)-alcohol and the resulting (R)-ester with excellent enantiomeric excesses (95–99%) and a high enantioselectivity factor (E > 200). mdpi.com The immobilized enzyme also showed high operational stability, allowing for its reuse in multiple reaction cycles without a significant loss of efficiency. mdpi.com

Table 3: Kinetic Resolution of (E)-4-Phenylbut-3-en-2-ol via Transesterification with Immobilized Lecitase™ Ultra (LU-CNBr)

Acyl Donor Unreacted Substrate ee (%) Product ee (%) Enantioselectivity (E)
Vinyl propionate (S)-4-phenylbut-3-en-2-ol 97 (R)-4-phenylbut-3-en-2-yl propionate 99 >200
Vinyl acetate (S)-4-phenylbut-3-en-2-ol >99 (R)-4-phenylbut-3-en-2-yl acetate - -
Isopropenyl acetate (S)-4-phenylbut-3-en-2-ol >99 (R)-4-phenylbut-3-en-2-yl acetate - -

Data from a study on the transesterification of racemic (E)-4-phenylbut-3-en-2-ol. mdpi.com

Dynamic Kinetic Resolution (DKR) Strategies for Allylic Alcohols

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limitation of conventional kinetic resolution. nih.gov It combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov

For allylic alcohols, DKR can be achieved by combining an enzyme for the resolution step with a metal catalyst for the racemization step. acs.org For example, a lipase can be used for the enantioselective acylation of the alcohol, while a ruthenium complex can serve as the racemization catalyst. acs.org This dual-catalyst system transforms the racemic allylic alcohol in the presence of an acyl donor into a single enantiomer of the corresponding allylic acetate in high yield and optical purity. acs.org

However, the application of DKR to (E)-4-phenylbut-3-en-2-ol has faced challenges. In one study attempting a non-enzymatic DKR through enantioselective silylation, the allylic alcohol was found to rapidly isomerize to the corresponding ketone, 4-phenylbutan-2-one, in the presence of the ruthenium pincer complex used for racemization. nih.govd-nb.info This indicates that the choice of racemization catalyst is critical and must be compatible with the specific substrate to avoid undesired side reactions. nih.gov

Advanced Methodological Considerations and Process Intensification

One-Pot Synthetic Sequences for (2S)-4-Phenylbut-3-EN-2-OL and its Derivatives

A common strategy involves the initial reduction of an α,β-unsaturated ketone to the corresponding racemic allylic alcohol, followed by an in-situ enzymatic kinetic resolution. researchgate.net For instance, (E)-4-phenyl-3-buten-2-one can be reduced to racemic 4-phenylbut-3-en-2-ol (B108997), which is then subjected to lipase-catalyzed transesterification in the same pot. This selectively acylates one enantiomer, allowing for the separation of the enantioenriched alcohol (e.g., the (2S)-enantiomer) from its acylated counterpart. Lipases such as Pseudomonas cepacia lipase (B570770) immobilized on ceramic particles (PS-C) have demonstrated high efficiency in this transformation, particularly in solvents like diisopropyl ether. researchgate.net

Another advanced one-pot approach is the biocatalytic cascade, which can convert allylic alcohols into other valuable chiral molecules, such as enantioenriched secondary amines. synthical.comchemrxiv.org This sequence can involve an initial oxidation of the alcohol by an alcohol oxidase, followed by a subsequent reduction and reductive amination step catalyzed by an ene-imine reductase. synthical.com These tandem enzymatic systems highlight the potential for creating derivatives of this compound in a streamlined and efficient manner.

Reaction TypeKey Reagents/CatalystsSubstrateProductKey FindingsReference
One-Pot Reduction and Kinetic Resolution1. NaBH₄ 2. Pseudomonas cepacia Lipase (PS-C) 3. Vinyl Acetate (B1210297)(E)-4-phenyl-3-buten-2-oneEnantioenriched 4-phenylbut-3-en-2-ols and acetatesSubstituted α,β-unsaturated ketones were reduced to allylic alcohols and then kinetically resolved in the same pot with excellent enantioselectivity. researchgate.net
One-Pot Organocatalytic Epoxidation and Wharton Reaction1. Organocatalyst 2. H₂O₂ 3. Hydrazine monohydrate, Acetic Acidα,β-Unsaturated KetonesOptically Active Allylic AlcoholsA sequential one-pot process yields allylic alcohols with high enantioselectivity, minimizing purification steps for volatile intermediates. pnas.org
One-Pot Alcohol Oxidase–Imine Reductase Cascade1. Cholesterol Oxidase (ShCO) 2. Ene-Imine Reductase (EneIRED)Allylic AlcoholsEnantioenriched Secondary AminesA biocatalytic cascade involving oxidation and reductive amination converts allylic alcohols to chiral amines under mild conditions. synthical.comchemrxiv.org

Continuous Flow Synthesis and Biocatalytic Flow Processes

Continuous flow chemistry offers a paradigm shift from traditional batch manufacturing, enabling safer, more consistent, and scalable chemical production. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. flinders.edu.au This technology is particularly well-suited for process intensification.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Continuous flow reactors enhance the safety and efficiency of these reactions, particularly when using highly reactive or unstable reagents. nih.gov A variety of protocols have been developed for the selective oxidation of primary and secondary alcohols in flow systems.

One robust method employs catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (B82951) (bleach) and sodium bromide in a biphasic system. nih.govresearchgate.net This approach has been successfully applied to a wide range of alcohols, demonstrating high yields within short residence times. nih.gov Another sustainable method utilizes a packed-bed reactor containing a solid-phase hypervalent iodine catalyst. chemrxiv.orgresearchgate.netnih.gov This system allows for the rapid and reproducible oxidation of alcohols using green solvents like acetonitrile, and the catalyst cartridge can be reused for multiple cycles without significant loss of activity. chemrxiv.orgresearchgate.net These flow methods provide a scalable and efficient means of transforming secondary alcohols, such as 4-phenylbut-3-en-2-ol, into their corresponding ketone, (E)-4-phenyl-3-buten-2-one.

Oxidation MethodCatalyst/Reagent SystemReactor TypeSubstrate ScopeKey AdvantagesReference
TEMPO-Catalyzed OxidationTEMPO / NaBr / NaOClCoil ReactorPrimary and secondary alcoholsCost-effective reagents, high yields, short residence times, and robust for scale-up. nih.govresearchgate.net
Hypervalent Iodine CatalysisSolid Phase Catalyst (SP-IBS) / nBu₄HSO₅Packed-Bed ReactorPrimary and secondary alcoholsMetal-free, sustainable, uses green solvents, and catalyst is highly reusable (≥15 cycles). chemrxiv.orgresearchgate.netnih.gov

Dynamic kinetic resolution (DKR) is a powerful technique that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. organic-chemistry.org For allylic alcohols, DKR is often performed using a combination of a lipase for enantioselective acylation and a metal complex (e.g., Ruthenium or Vanadium) for in-situ racemization of the slower-reacting alcohol enantiomer. organic-chemistry.orgnih.gov

Implementing DKR in a continuous flow system offers enhanced efficiency and catalyst stability. researchgate.net A common setup involves a packed-bed reactor containing both the immobilized enzyme (e.g., Candida antarctica lipase B, CALB) and the immobilized metal racemization catalyst. researchgate.netcore.ac.uk A solution of the racemic allylic alcohol and an acyl donor is then passed through the column. This co-immobilization strategy has been successfully used for the DKR of various secondary alcohols, yielding optically pure esters with high yields. core.ac.uk This continuous flow approach significantly increases the turnover number of the catalysts compared to batch reactions and provides a streamlined path to enantioenriched allylic esters, which can be easily hydrolyzed to afford the desired chiral allylic alcohols like this compound. researchgate.net

Catalyst SystemAcyl DonorSubstrate ExampleProductYield / Enantiomeric Excess (ee)Reference
Lipase (Pseudomonas cepacia) + Ruthenium Complexp-Chlorophenyl acetateRacemic Aromatic and Aliphatic Allylic AlcoholsHomochiral Allylic Acetates>80% Yield / >99% ee organic-chemistry.org
Lipase (CALB) + Ruthenium Catalyst 1Not specifiedSterically Hindered Allylic AlcoholsOptically Pure Allylic AcetatesHigh yields nih.gov
Immobilized Lipase (CALB) + Immobilized Oxovanadium (VMPS4)Vinyl acetate / Vinyl butyrate (B1204436)Racemic Secondary AlcoholsOptically Pure Esters88-92% Isolated Yield / 96-99% ee researchgate.netcore.ac.uk

Mechanistic Investigations in the Synthesis and Transformation of Chiral Allylic Alcohols

Elucidation of Catalytic Cycle Mechanisms in Asymmetric Reductions

The synthesis of chiral allylic alcohols, such as (2S)-4-Phenylbut-3-en-2-ol, from their corresponding α,β-unsaturated ketones is a cornerstone of asymmetric catalysis. A predominant method for this transformation is asymmetric transfer hydrogenation (ATH). The catalytic cycle for ATH, particularly using ruthenium(II) complexes with chiral diamine ligands, is a well-studied process.

The generally accepted mechanism for Ru(II)-catalyzed ATH involves a metal-ligand bifunctional catalysis model. The cycle is initiated by the reaction of a pre-catalyst, often a Ru(II)-arene complex, with a hydrogen donor like formic acid/triethylamine (B128534) azeotrope or isopropanol (B130326). This step generates the active 18-electron ruthenium hydride species. researchgate.net

The key steps in the catalytic cycle are as follows:

Formation of the Active Hydride Species : The Ru(II) pre-catalyst reacts with the hydrogen donor to form a coordinatively saturated 18-electron ruthenium hydride complex. This species is the active catalyst responsible for the reduction.

Substrate Coordination : The prochiral enone, benzalacetone, coordinates to the ruthenium hydride complex. This coordination is directed by the chiral environment established by the ligands.

Hydride Transfer : In the turnover-limiting step, the hydride is transferred from the metal center to the carbonyl carbon of the enone, while a proton is simultaneously or sequentially transferred from the amine ligand to the carbonyl oxygen. This concerted transfer occurs through a six-membered pericyclic transition state. The stereochemistry of the final alcohol is determined at this stage, dictated by the facial selectivity imposed by the chiral ligand.

Product Release and Catalyst Regeneration : The resulting chiral allylic alcohol, this compound, is released from the coordination sphere. The now 16-electron ruthenium amido complex is regenerated back to the active 18-electron hydride species by reaction with another molecule of the hydrogen donor, completing the catalytic cycle. researchgate.net

Recent studies have also explored manganese-based catalysts for ATH, providing a more sustainable alternative to noble metals. Mechanistic investigations of these systems also point to a similar catalytic cycle involving the formation of a manganese hydride species as the active reductant. acs.org

Role of Chiral Ligands, Additives, and Metal Hydrides in Reaction Stereoselectivity

The high enantioselectivity achieved in the synthesis of this compound is critically dependent on the interplay between the metal center, the chiral ligand, any additives present, and the nature of the hydride source.

Chiral Ligands : The ligand is the primary source of chirality in the catalytic system. For the asymmetric reduction of enones, bidentate ligands containing both phosphorus and nitrogen atoms (P,N ligands) or two nitrogen atoms (N,N ligands) are common. For instance, chiral diphosphine/diamine-ruthenium(II) complexes, such as those derived from (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN), create a well-defined chiral pocket around the metal center. researchgate.net This steric and electronic environment forces the incoming benzalacetone substrate to coordinate in a specific orientation, exposing one of its two prochiral faces to the metal hydride for attack, leading to the preferential formation of one enantiomer. researchgate.net The effectiveness of various ligands in the asymmetric reduction of benzalacetone is often compared by the enantiomeric excess (ee) of the product. nih.gov

Additives : Additives can significantly influence both the rate and stereoselectivity of the reaction. In transfer hydrogenation, a base such as triethylamine or a hydroxide (B78521) is often required to facilitate the formation of the active metal hydride from the hydrogen donor (e.g., isopropanol or formic acid). researchgate.net In some systems, the choice of counteranion can enhance catalysis. tuwien.at For borane (B79455) reductions catalyzed by oxazaborolidines, additives like p-iodophenol can significantly increase enantioselectivity by modifying the electronic properties of the boron center. nih.gov

Metal Hydrides : The term "metal hydride" in this context refers to the active species generated in situ. In catalytic transfer hydrogenation, the hydride source is typically a simple alcohol or formic acid. researchgate.net In stoichiometric reductions or those using borane reagents, the nature of the hydride is different. For example, in Corey-Bakshi-Shibata (CBS) reductions, the active species is an oxazaborolidine-borane complex. nih.gov The precise structure of the metal-hydride bond and its surrounding ligands dictates the pathway of hydride delivery to the ketone. The trans effect of the hydride ligand, which is the influence of the hydride on the ligand trans to it, can also play a role in the reactivity and stability of the catalytic intermediates. researchgate.net

The table below summarizes the impact of different chiral catalysts on the enantioselective reduction of benzalacetone.

Catalyst/Ligand SystemReductantTemp (°C)Yield (%)ee (%)
Chiral Lactam Alcohol 3 / p-iodophenoxyboraneBH₃-THF-409297
Bu-CBS 1cBH₃-SMe₂-7895
Bifunctional Thiourea-Amine 5CatecholboraneRT9590
RuCl(R,R)-TsDPENHCOOH/NEt₃2897

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Proposed Mechanistic Models for Enantioselective Epoxidation (e.g., chiral vanadium complex)

Once synthesized, the chiral allylic alcohol this compound can undergo further stereoselective transformations. Enantioselective epoxidation is a key reaction, converting the alkene moiety into an epoxide with high diastereoselectivity, influenced by the pre-existing stereocenter.

A prominent method for this is the vanadium-catalyzed epoxidation. While the Sharpless epoxidation using titanium-tartrate complexes is highly effective for many allylic alcohols, vanadium catalysts offer unique reactivity and selectivity profiles. thieme-connect.comwikipedia.org A mechanistic model for vanadium-catalyzed epoxidation involves the following key features:

Catalyst-Substrate Complex Formation : A chiral vanadium(V) complex, typically generated from a vanadium source like VO(acac)₂ and a chiral hydroxamic acid ligand, coordinates to the allylic alcohol. The alcohol's hydroxyl group displaces one of the ligands on the vanadium center, forming a vanadium alkoxide. thieme-connect.comnih.gov

Oxidant Coordination : An oxidant, commonly an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP), then coordinates to the vanadium center. organic-chemistry.org

Directed Oxygen Transfer : The geometry of the resulting intermediate is crucial. The chiral ligand creates a specific steric environment, and the substrate is positioned to minimize steric interactions. The reaction proceeds through a transition state where the peroxide oxygen is delivered to one face of the double bond. thieme-connect.com The stereochemistry is directed by the allylic hydroxyl group, which positions the alkene for intramolecular oxygen transfer. This generally results in a syn-epoxidation, where the epoxide is formed on the same face as the hydroxyl group. wikipedia.org

Product Release : After oxygen transfer, the resulting epoxy alcohol dissociates, regenerating the catalyst for the next cycle.

The model emphasizes a metal-chelated transition state where the geometry is highly ordered, allowing the chiral ligand to effectively control the trajectory of the incoming oxidant relative to the alkene face. thieme-connect.com This catalytic system has proven particularly effective for Z-allylic alcohols and allows for robust operating conditions. thieme-connect.com

The Sharpless asymmetric epoxidation provides another well-understood model. wayne.edu In this system, a titanium tetra(isopropoxide) catalyst forms a dimeric complex with a chiral dialkyl tartrate (DET). wayne.educhemistnotes.com The allylic alcohol and the hydroperoxide oxidant coordinate to the titanium center. The chirality of the tartrate ligand creates a rigid framework that exposes only one face of the alkene to the coordinated peroxide, leading to highly predictable and enantioselective oxygen transfer. wayne.edujove.com The stereochemical outcome is dependent on the chirality of the DET used ((+)-DET or (-)-DET). jove.com

Intermediates in Cross-Coupling and Rearrangement Reactions (e.g., π-allyl-Ir(V) intermediates, palladium migration)

Chiral allylic alcohols are versatile substrates for carbon-carbon and carbon-heteroatom bond-forming reactions, often proceeding through characteristic organometallic intermediates.

Palladium-Catalyzed Reactions : The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a fundamental transformation. wikipedia.org When this compound is used as a substrate, the reaction is initiated by the coordination of the Pd(0) catalyst to the alkene. This is followed by oxidative addition, where the C-O bond of the alcohol is cleaved (often requiring activation by a Lewis or Brønsted acid), forming a cationic η³-π-allyl-palladium(II) intermediate. acs.orgnih.gov This π-allyl complex is a key intermediate where the original stereochemistry at the carbinol carbon can be either retained or inverted depending on the mechanism and nucleophile. uwindsor.ca The nucleophile then attacks one of the termini of the π-allyl system, typically from the face opposite the palladium metal, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org In some systems, palladium migration, or "chain walking," can occur, where the palladium-hydride species moves along a carbon chain, though this is less common in the direct functionalization of allylic alcohols. researchgate.net

Iridium-Catalyzed Reactions : Iridium catalysts are also widely used for asymmetric allylic substitutions. Similar to palladium, iridium catalysts form π-allyl intermediates. The reaction of an allylic alcohol with an Ir(I) complex can lead to the formation of a (η³-allyl)iridium(III) complex through oxidative addition. researchgate.net However, some mechanistic proposals involve more complex iridium species, potentially reaching a formal oxidation state of Ir(V) in certain catalytic cycles, although π-allyl-Ir(III) complexes are more commonly isolated and characterized as key intermediates. pkusz.edu.cn The stereodetermining step in many iridium-catalyzed allylic substitutions is the oxidative addition of the catalyst to the allylic substrate. pkusz.edu.cn The unique properties of iridium and its associated chiral ligands, such as phosphoramidites, allow for high regioselectivity and enantioselectivity, often favoring the formation of branched products where palladium might yield linear products. pkusz.edu.cn

These π-allyl metal intermediates are central to the synthetic utility of this compound, as their predictable formation and subsequent reaction allow for the stereocontrolled construction of complex molecular architectures. uwindsor.ca

Reactivity and Derivatizations of 2s 4 Phenylbut 3 En 2 Ol

Regioselective and Stereoselective Rearrangement Reactions

Rearrangement reactions of allylic alcohols are powerful transformations that allow for the transposition of functional groups, often with high levels of stereocontrol. In the case of (2S)-4-Phenylbut-3-en-2-ol, these reactions can be utilized to generate new stereocenters and access a variety of chiral synthons.

Iridium-Catalyzed 1,3-Rearrangement of Allylic Alcohols

Iridium complexes have emerged as effective catalysts for the 1,3-rearrangement of allylic alcohols. This transformation involves the formal migration of the hydroxyl group from one carbon of the allylic system to the other. The reaction is believed to proceed through the formation of an iridium-hydride species, which then participates in a catalytic cycle involving the formation of a π-allyl iridium intermediate.

For this compound, this iridium-catalyzed rearrangement would lead to the formation of its constitutional isomer, 1-phenylbut-2-en-1-ol. The stereochemical outcome of this reaction is highly dependent on the specific iridium catalyst and reaction conditions employed. Chiral ligands on the iridium center can induce high levels of enantioselectivity, making it a valuable method for the synthesis of enantioenriched allylic alcohols. While specific studies on this compound are not extensively documented in this context, the general mechanism suggests a pathway for its isomerization.

Tandem Alkene Isomerization and 1,3-Rearrangement

In some catalytic systems, particularly with transition metals like iridium and ruthenium, the 1,3-rearrangement of an allylic alcohol can be preceded by an alkene isomerization. This tandem process allows for the conversion of a homoallylic alcohol into a rearranged allylic alcohol in a single operation. For a substrate related to this compound, such as a homoallylic precursor, an iridium or ruthenium catalyst could first facilitate the migration of the double bond into conjugation with the phenyl group, forming the allylic alcohol, which then undergoes the 1,3-rearrangement. This cascade process is a powerful tool for increasing molecular complexity from simple starting materials.

Olefin Isomerization-Claisen Rearrangement in Chiral Allylic Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. A modern variant of this reaction involves the in-situ formation of the allyl vinyl ether from an allylic alcohol and a vinyl ether, followed by the rearrangement. Furthermore, a tandem olefin isomerization-Claisen rearrangement strategy has been developed, which expands the scope of this transformation.

In the context of this compound, it could first be converted to an allyl vinyl ether. Subsequent heating would induce the Claisen rearrangement to afford a γ,δ-unsaturated aldehyde with the creation of a new stereocenter. The stereochemistry of the newly formed center is dictated by the chair-like transition state of the rearrangement and the existing stereochemistry of the chiral center in the starting material. An iridium-catalyzed olefin isomerization could be employed on a related bis-allylic ether to generate the necessary allyl vinyl ether in situ for the subsequent thermal Claisen rearrangement. rsc.org

Enantioselective Epoxidation of Allylic Alcohols

The enantioselective epoxidation of allylic alcohols is a cornerstone of asymmetric synthesis, providing access to chiral epoxy alcohols which are versatile synthetic intermediates. The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for this transformation.

This reaction utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. The stereochemical outcome of the epoxidation is determined by the chirality of the diethyl tartrate used.

When this compound is subjected to Sharpless asymmetric epoxidation conditions, the hydroxyl group directs the epoxidation to one face of the double bond.

Using (+)-diethyl tartrate ((+)-DET) , the epoxide is formed on the si face of the alkene (when viewed from the hydroxyl-bearing carbon), leading to the formation of (2S,3R)-3-((R)-1-hydroxyethyl)-2-phenyloxirane.

Using (-)-diethyl tartrate ((-)-DET) , the epoxide is formed on the re face of the alkene, resulting in the diastereomeric (2R,3S)-3-((R)-1-hydroxyethyl)-2-phenyloxirane.

The high degree of diastereoselectivity is a result of the rigid transition state assembly involving the titanium catalyst, the chiral tartrate ligand, the allylic alcohol, and the oxidant.

Catalyst SystemProduct Diastereomer
Ti(OiPr)₄ / (+)-DET / TBHP(2S,3R)-3-((R)-1-hydroxyethyl)-2-phenyloxirane
Ti(OiPr)₄ / (-)-DET / TBHP(2R,3S)-3-((R)-1-hydroxyethyl)-2-phenyloxirane

Carbon-Carbon Bond Forming Reactions Involving Allylic Alcohol Derivatives

The hydroxyl group of this compound can be converted into a good leaving group, such as an acetate (B1210297), carbonate, or phosphate (B84403), to facilitate its participation in various carbon-carbon bond-forming reactions. These reactions are often catalyzed by transition metals like palladium and nickel.

Reductive Cross Coupling Reactions

Reductive cross-coupling reactions have emerged as a powerful method for the formation of C(sp³)–C(sp³) bonds. In this context, derivatives of this compound can serve as electrophilic partners. For instance, the corresponding allylic acetate or tosylate can be coupled with a variety of nucleophilic partners in the presence of a low-valent transition metal catalyst and a stoichiometric reductant.

Nickel-catalyzed reductive couplings of allylic alcohol derivatives, such as tosylates, with alkyl electrophiles have been reported. nih.gov These reactions proceed with high stereospecificity. nih.gov For a derivative of this compound, this would allow for the introduction of a new substituent at the allylic position, potentially with retention or inversion of configuration depending on the reaction mechanism.

Similarly, palladium-catalyzed reductive coupling of allylic alcohols with hydrogen as the sole reductant has been developed for the formation of allyl-allyl coupled products. nih.gov This methodology could potentially be applied to the dimerization or cross-coupling of this compound.

A general scheme for a nickel-catalyzed reductive cross-coupling is shown below:

Reactant 1Reactant 2CatalystReductantProduct
(2S)-4-Phenylbut-3-en-2-yl acetateAlkyl HalideNi(II) salt / LigandMn or ZnAlkylated product
(2S)-4-Phenylbut-3-en-2-yl tosylateAryl Boronic AcidPd(0) complex-Arylated product

These reductive cross-coupling strategies provide a versatile entry into a wide range of chiral molecules starting from this compound.

Allylations of Aldehydes and Ketones

The allylic alcohol moiety in this compound allows it to act as a precursor to an allylating agent for carbonyl compounds. While specific studies detailing the direct use of this compound in rhodium-catalyzed allylations of aldehydes and ketones are not extensively documented in the reviewed literature, the principles of such reactions are well-established for similar allylic alcohols. Rhodium complexes are known to catalyze the allylation of carbonyl compounds using allylic alcohols, often in the presence of a reducing agent like tin(II) chloride.

These reactions typically proceed through the formation of a π-allylrhodium intermediate. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the allylation, making this a potentially valuable method for asymmetric synthesis. The general transformation can be represented as follows:

General Reaction Scheme for Rhodium-Catalyzed Allylation

A representative scheme illustrating the potential rhodium-catalyzed allylation of an aldehyde with this compound.

The efficiency and stereoselectivity of such reactions would be dependent on the specific rhodium catalyst, ligands, and reaction conditions employed. Research in the field of rhodium-catalyzed dynamic kinetic asymmetric allylation of various nucleophiles with racemic allylic carbonates has demonstrated the potential for high regio- and enantioselectivities. nih.gov

Table 1: Representative Rhodium-Catalyzed Allylation of Aldehydes with an Allylic Alcohol

EntryAldehyde (R-CHO)Rhodium CatalystLigandSolventTemp (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Benzaldehyde[Rh(COD)Cl]₂(R)-BINAPTHF25Not ReportedNot ReportedNot Reported
2Cyclohexanecarboxaldehyde[Rh(COD)₂]BF₄(S,S)-DIOPDioxane0Not ReportedNot ReportedNot Reported

Note: This table is representative of typical conditions for rhodium-catalyzed allylations and does not reflect experimentally verified results for this compound due to a lack of specific literature data.

Stereoselective Transformations to Access Functionalized Intermediates (e.g., α-chloroketones, thiazolium salts)

This compound serves as a valuable chiral precursor for the synthesis of functionalized intermediates, notably α-chloroketones and thiazolium salts. A well-documented procedure outlines a two-step sequence involving an iridium-catalyzed tandem isomerization/C-Cl bond formation, followed by cyclization with thiourea (B124793). orgsyn.org

The initial step involves the conversion of the allylic alcohol to an α-chloroketone. This transformation is achieved through a tandem reaction sequence catalyzed by an iridium complex, which facilitates both the isomerization of the allylic alcohol to the corresponding enol and subsequent chlorination. orgsyn.org The crude α-chloroketone, 3-chloro-4-phenylbutan-2-one (B14708161), can be used directly in the next step without extensive purification. orgsyn.org

In the subsequent step, the α-chloroketone undergoes a Hantzsch-type thiazole (B1198619) synthesis by reacting with thiourea in ethanol (B145695) at elevated temperatures. This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazolium hydrochloride salt. orgsyn.org

Reaction Scheme for the Synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride

A two-step synthesis of a thiazolium salt from (E)-4-phenyl-3-buten-2-ol.

Table 2: Synthesis of 3-chloro-4-phenylbutan-2-one from (E)-4-phenyl-3-buten-2-ol orgsyn.org

Starting MaterialCatalystChlorinating AgentSolventTemperature (°C)Reaction Time (h)Product
(E)-4-phenyl-3-buten-2-ol[Cp*IrCl₂]₂N-Chlorosuccinimide (NCS)THF/H₂ORoom Temp.173-chloro-4-phenylbutan-2-one

Table 3: Synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride orgsyn.org

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Product
3-chloro-4-phenylbutan-2-oneThioureaEthanol100175-benzyl-4-methyl-2-aminothiazolium hydrochloride

This synthetic route provides an efficient method for the stereoselective conversion of a readily available chiral allylic alcohol into a functionalized heterocyclic compound, demonstrating the utility of this compound as a building block in organic synthesis.

Computational and Theoretical Studies of Chiral Allylic Alcohols

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations serve as a powerful tool to elucidate the mechanisms of chemical reactions. For (2S)-4-phenylbut-3-en-2-ol, DFT could be employed to analyze its formation, typically through the asymmetric reduction of 4-phenylbut-3-en-2-one, or its participation in subsequent reactions like allylic substitution or oxidation.

A hypothetical DFT study would involve mapping the potential energy surface of the reaction. This would include identifying the geometries and energies of reactants, transition states, intermediates, and products. The activation energies calculated for different pathways would help in determining the most likely reaction mechanism. For instance, in an asymmetric reduction, DFT could model the approach of a hydride from a chiral catalyst to the ketone precursor, explaining the preference for the formation of the (S)-enantiomer.

Table 1: Hypothetical DFT Energy Profile for a Catalyzed Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Catalyst-Substrate Complex-5.2
Transition State (S-pathway)+15.7
Transition State (R-pathway)+18.3
Product-Catalyst Complex-12.4
Products-8.0

This table is illustrative and not based on actual published data for this compound.

Conformation Analysis and Rationalization of Stereoselectivity

The stereochemical outcome of reactions involving chiral molecules is intrinsically linked to their conformational preferences. A computational conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space (conformers) and their relative energies.

This analysis is crucial for understanding how the molecule interacts with other reagents, particularly chiral catalysts or enzymes. The preferred conformation of the substrate within the active site of a catalyst often dictates the stereoselectivity of the reaction. By calculating the energies of various conformers, researchers can predict which spatial arrangement is most likely to be present during a reaction, thereby rationalizing the observed stereochemical outcome. For example, the orientation of the hydroxyl and phenyl groups in the lowest energy conformer would influence how a catalyst can access the allylic system.

Molecular Modeling to Understand Catalyst-Substrate Interactions

Molecular modeling techniques, including docking and molecular dynamics simulations, are instrumental in visualizing and quantifying the interactions between a substrate like this compound and a catalyst. These models can reveal key non-covalent interactions, such as hydrogen bonds, steric repulsions, and van der Waals forces, that govern the binding and orientation of the substrate.

In the context of enzymatic catalysis or organocatalysis, molecular modeling could be used to build a three-dimensional model of the catalyst-substrate complex. This model would help to identify the specific amino acid residues or functional groups on the catalyst that are responsible for holding the substrate in a particular orientation, thus leading to a stereoselective transformation. For instance, a hydrogen bond between the hydroxyl group of the alcohol and a specific residue in an enzyme's active site could be a critical factor in orienting the molecule for a selective reaction.

Table 2: Key Intermolecular Interactions in a Hypothetical Catalyst-Substrate Complex

Interaction TypeInteracting GroupsDistance (Å)
Hydrogen BondAlcohol -OH --- Catalyst Carbonyl O2.1
π-π StackingPhenyl Ring --- Catalyst Aromatic Ring3.5
Steric HindranceMethyl Group --- Catalyst Bulky Side Chain>4.0

This table is illustrative and not based on actual published data for this compound.

While the direct computational investigation of this compound is currently lacking in the literature, the principles and methodologies for such studies are well-established. Future research in this area would provide valuable insights into the reactivity and stereochemistry of this chiral allylic alcohol.

Applications of 2s 4 Phenylbut 3 En 2 Ol As a Chiral Synthon in Advanced Synthesis

Role as a Chiral Precursor in the Synthesis of Optically Active Pharmaceuticals (e.g., Verapamil, Baclofen)

The demand for enantiomerically pure pharmaceuticals is driven by the often differing pharmacological and toxicological profiles of stereoisomers. Chiral synthons like (2S)-4-Phenylbut-3-en-2-ol are instrumental in accessing these optically active drugs.

While direct synthetic routes to the calcium channel blocker Verapamil starting from this compound are not prominently documented, the core structure of Verapamil contains a chiral center that can be conceptually derived from such a precursor. The Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for introducing chirality, and has been utilized in the synthesis of the phenylalkylamine motif of calcium channel blockers like Verapamil. researchgate.net This suggests the potential of this compound to serve as a starting material for the stereoselective synthesis of key intermediates for Verapamil and its analogs.

Similarly, in the case of the muscle relaxant Baclofen , various asymmetric syntheses have been developed to obtain the biologically active (R)-enantiomer. thieme-connect.comthieme-connect.com Some of these strategies involve the use of chiral auxiliaries or resolutions. thieme-connect.comthieme-connect.com Notably, synthetic routes leading to β-phenyl GABA analogues, the structural class to which Baclofen belongs, have been developed from allylic alcohols. researchgate.net This indicates that this compound could be a viable chiral precursor for the asymmetric synthesis of Baclofen, offering a potential pathway to establish the desired stereocenter.

Utility in the Production of Agrochemicals

The agrochemical industry increasingly relies on chiral active ingredients to enhance efficacy and reduce environmental impact. Chiral molecules often exhibit higher specific activity, allowing for lower application rates. Chiral alcohols are recognized as important intermediates in the synthesis of these complex agrochemicals. nih.gov While specific industrial applications of this compound in agrochemical production are not widely published, its structural motifs are relevant to this sector. The development of catalytic asymmetric synthesis methods is a key area of research for producing chiral agrochemicals, and versatile building blocks are essential for this purpose. nih.gov

Building Block for Fine Chemicals and Specialty Materials

This compound serves as a valuable building block in the synthesis of fine chemicals and specialty materials, largely due to its ability to undergo a variety of stereoselective transformations. One of the key reactions is the rhodium-catalyzed dynamic kinetic asymmetric allylation. In this process, the chiral alcohol is used as a reagent to introduce a chiral allyl group into other molecules, such as phenols, naphthols, and hydroxypyridines, with high enantioselectivity. chemicalbook.com This reaction is a powerful tool for creating chiral ethers, which are important intermediates in the synthesis of a wide range of complex organic molecules. The versatility of this compound in such catalytic processes underscores its importance in the fine chemicals industry for constructing molecules with specific stereochemical requirements.

Synthesis of Bioactive Natural Products (e.g., (+)-Veraguensin, Navenone B)

The synthesis of complex bioactive natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule.

Lignans (B1203133), such as (+)-Veraguensin , are a class of natural products with diverse biological activities. Their synthesis often involves the coupling of two phenylpropanoid units. While a direct synthesis of (+)-Veraguensin using this compound is not explicitly detailed in the literature, the structural similarity of this chiral synthon to the building blocks of lignans suggests its potential utility in this area. Asymmetric syntheses of lignans have been achieved using various chiral precursors, highlighting the importance of optically active starting materials in this field. researchgate.netnih.govnih.gov

The polyene natural product Navenone B has been synthesized through a strategy that involves the iterative use of a Grignard reaction followed by a 1,3-rearrangement of the resulting allylic alcohol. organic-chemistry.org This approach, which utilizes the reactivity of the allylic alcohol moiety, demonstrates a synthetic pathway where a chiral precursor like this compound could potentially be employed to control the stereochemistry of the final product.

Contribution to the Development of Anti-Influenza Agents and Neuraminidase Inhibitors

A significant application of derivatives of 4-phenylbut-3-en-2-ol (B108997) is in the development of novel anti-influenza agents, specifically as neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the replication and spread of the influenza virus, making it a key target for antiviral drugs.

Research has shown that derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol exhibit potent inhibitory activity against neuraminidase. The initial discovery identified (E)-1-amino-4-phenylbut-3-en-2-ol (C1) as having better inhibitory activities than other related compounds. Further modification, specifically the sulfonation of C1 with 4-methoxybenzenesulfonyl chloride, led to a more active inhibitor (II) with an IC50 value as low as 6.4 μM against neuraminidase. Molecular docking studies have suggested that the amino and hydroxyl groups of these inhibitors are key for their potency, as they interact with the active site of the neuraminidase enzyme. These findings highlight the importance of the 4-phenylbut-3-en-2-ol scaffold in the design of novel and potent neuraminidase inhibitors.

CompoundDerivativeIC50 (μM) against Neuraminidase
C1 (E)-1-amino-4-phenylbut-3-en-2-ol-
II Sulfonated derivative of C16.4

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